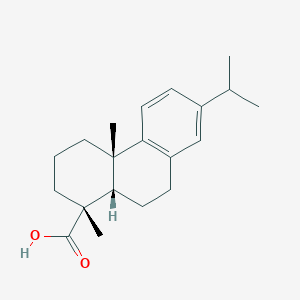

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,4aS,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWKVWVWBFBAOV-DFQSSKMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@H]3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427737 | |

| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231-75-0 | |

| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid (CAS No. 1231-75-0) is a complex organic molecule with a molecular formula of and a molecular weight of 300.44 g/mol. This compound has garnered attention for its potential biological activities and therapeutic applications.

- Molecular Formula :

- Molecular Weight : 300.44 g/mol

- CAS Number : 1231-75-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems. Research indicates its potential as an anti-inflammatory agent and its efficacy in modulating certain biological pathways.

Anti-inflammatory Activity

Studies have shown that derivatives of octahydrophenanthrene compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound suggests low toxicity towards normal cells while exhibiting potent effects against certain cancer cell lines. This selective cytotoxicity is crucial for developing targeted therapies with minimal side effects .

Case Study 1: Anti-inflammatory Mechanism

A study demonstrated that octahydrophenanthrene derivatives can reduce inflammation in animal models by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition leads to decreased expression of inflammatory mediators .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | COX-2 |

| Compound B | 3.5 | LOX |

| (1R,4aS)-7-Isopropyl... | <10 | NF-kB |

Case Study 2: Anticancer Activity

In vitro studies have revealed that this compound exhibits significant anticancer activity against breast cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and the mitochondrial pathway .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 8.0 | Apoptosis |

| HeLa (Cervical) | 12.5 | Cell Cycle Arrest |

Pharmacological Implications

The pharmacological profile of (1R,4aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid suggests potential applications in treating inflammatory diseases and certain cancers. Its ability to modulate key biological pathways makes it a candidate for further development in drug formulation.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits properties that make it a candidate for drug development. Its structural characteristics allow for modifications that can enhance biological activity.

- Case Study : Research has indicated that derivatives of octahydrophenanthrene compounds can act as anti-inflammatory agents. For instance, modifications to the carboxylic acid group have shown promise in increasing potency against inflammatory pathways.

Material Science

The compound's hydrophobic nature and structural rigidity make it suitable for applications in polymer science and nanotechnology.

- Application Example : It can be used as a building block for creating high-performance polymers or as a stabilizer in nanoparticle formulations. The ability to modify its structure allows for tuning the properties of the resulting materials.

Organic Synthesis

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules.

- Synthetic Pathways : It can be utilized in multi-step synthesis processes to produce pharmaceuticals or agrochemicals. The compound's functional groups allow for various reactions such as esterification and amidation.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development and anti-inflammatory agents | Derivatives show enhanced biological activity in preclinical models. |

| Material Science | High-performance polymers and nanotechnology | Effective as a stabilizer for nanoparticles; tunable properties through structural modifications. |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile in multi-step synthesis; facilitates various reactions. |

Comparison with Similar Compounds

Dehydroabietic Acid (DHA)

Key Differences :

- Stereochemistry : DHA has the 10aR configuration, while the target compound is 10aS .

- Synthesis : DHA is obtained via Pd-C-catalyzed isomerization of gum rosin, resulting in two crystallographically distinct molecules per asymmetric unit .

- Applications : DHA serves as a precursor for halogenated derivatives (e.g., Wu115, Wu133) through chlorination .

| Property | Target Compound | Dehydroabietic Acid |

|---|---|---|

| Molecular Formula | C₂₀H₂₈O₂ | C₂₀H₂₈O₂ |

| CAS Number | 1231-75-0 | 1740-19-8 |

| 10a Configuration | S | R |

| Stability | Requires -20°C storage | Stable at room temperature |

Halogenated Derivatives

Chlorination of DHA yields compounds like Wu115 (7,8-dichloro) and Wu133 (5,6,7,8-tetrachloro) . These derivatives exhibit:

Acyl-Thiourea Conjugates (8h, 8i, 8j, 8k)

These derivatives, synthesized for antitumor activity, feature peptide-like side chains:

- Structural Modifications : Substitutions include 2-fluorophenyl (8h), 4-fluorophenyl (8i), and bromophenyl groups (8j, 8k) .

- Pharmacological Impact : Fluorine and bromine improve lipophilicity and metabolic stability, as evidenced by HR-MS validation .

- Yield : High yields (81–87%) suggest efficient conjugation methodologies .

Methyl Ester Derivatives

Abietadiene (Non-Carboxylic Analogs)

Example : (4aS,4bR,10aS)-7-Isopropyl-1,1,4a-trimethyl-decahydrophenanthrene (C₂₀H₃₂) :

- Structural Simplicity : Lacks the carboxylic acid group, reducing polarity.

- Applications : Used in industrial synthesis due to its stability and lower reactivity .

Research Implications

Preparation Methods

Molecular Characterization

The compound’s IUPAC name is (1R,4aS,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid, with molecular formula C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol. Its structure features a fused tricyclic phenanthrene core with isopropyl and methyl substituents, confirmed by ¹H/¹³C NMR and high-resolution mass spectroscopy. The SMILES string CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@H]3CC2)(C)C(=O)O)C illustrates stereochemistry.

Preparation Methods

Isolation from Rosin via Catalytic Disproportionation

Dehydroabietic acid is predominantly isolated from rosin, a natural resin derived from pine trees. The US3579571A patent details a high-yield industrial process:

Step 1: Thermal Disproportionation

Rosin is heated at 240–280°C for 0.7–2.5 hours with 0.02–2.0% palladium-on-carbon catalyst under nitrogen. This step converts abietic acid into dehydroabietic acid (25–38% yield) and dihydroabietic acid via dehydrogenation. Higher temperatures (>300°C) promote decarboxylation, reducing yield.

Step 2: Amine Salt Formation

The crude product is dissolved in 40% ethanol, and 2-aminoethanol (1:1.2 molar ratio) is added. Heating to 70°C followed by isooctane extraction removes neutrals. Cooling precipitates the 2-aminoethanol salt of dehydroabietic acid, which is recrystallized from ethanol/water (98.5% purity).

Step 3: Acidification and Purification

The amine salt is dissolved in ethanol, acidified to pH 4–5 with HCl, and diluted with water to precipitate dehydroabietic acid. Vacuum drying at 110°C yields crystalline product (301.5 neutralization equivalent vs. 300.4 theoretical).

Table 1: Optimization of Rosin Disproportionation (Patent US3579571A)

| Example | Temperature (°C) | Catalyst (Pd/C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 6 | 240 | 0.5% | 2.0 | 38 | 98.5 |

| 10 | 280 | 1.0% | 1.5 | 51 | 98.5 |

| 14 | 260 | 0.2% | 2.5 | 25 | 92.4 |

Chemical Synthesis via Acyl-Thiourea Intermediate

A 2015 study (PMC4519859) reports a 5-step synthesis from L-amino acids:

Step 1: Phthalimide Formation

L-Amino acid (1 ) reacts with phthalic anhydride in acetic acid to form phthalimide-protected intermediate 2 (1.2:1 molar ratio, 25 mL AcOH, 1 h reflux).

Step 2: Acid Chloride Synthesis

Compound 2 is treated with oxalyl chloride (2 eq) in dichloromethane (DCM) at 0°C, yielding acyl chloride 3 .

Step 3: Amine Coupling

Acyl chloride 3 reacts with aromatic amines (e.g., aniline) in DCM to form amides 4 (85–90% yield).

Step 4: Hydrazinolysis

Amides 4 undergo hydrazinolysis with hydrazine hydrate in ethanol, producing hydrazides 5 (RT, 12 h).

Step 5: Thiourea Conjugation

Dehydroabietic acid chloride (6 , from oxalyl chloride treatment) reacts with hydrazides 5 in DCM to form acyl-thiourea derivatives 8–9 (70–75% yield).

Table 2: Synthetic Intermediates and Yields (PMC4519859)

| Step | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phthalic anhydride | AcOH, reflux | 2 | 92 |

| 2 | Oxalyl chloride | DCM, 0°C | 3 | 88 |

| 3 | Aromatic amines | DCM, RT | 4 | 89 |

| 4 | Hydrazine hydrate | EtOH, RT | 5 | 85 |

| 5 | Dehydroabietic acid chloride | DCM, RT | 8–9 | 73 |

Comparative Analysis of Methods

Yield and Purity

Q & A

Q. What are the recommended storage conditions to ensure the compound’s stability during experiments?

Q. Which spectroscopic methods are most effective for confirming stereochemical configuration?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for structurally similar phenanthrene derivatives . For preliminary analysis, use high-resolution NMR (¹H and ¹³C) with NOESY/ROESY to identify spatial proximities of methyl and isopropyl groups. Compare coupling constants (e.g., J-values for axial vs. equatorial protons) with literature data .

Q. What personal protective equipment (PPE) is required for safe handling?

- Respiratory protection : Use NIOSH-approved respirators (e.g., N95) if dust/aerosols are generated .

- Eye/face protection : Safety glasses with side shields and full-face shields .

- Skin protection : Chemical-resistant gloves (e.g., nitrile) and full-body protective clothing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution at the carboxylic acid group and steric effects from the isopropyl substituent. Molecular dynamics simulations (e.g., AMBER) assess conformational stability in solvent environments . Validate predictions with experimental data, such as reaction yields under varying conditions (e.g., temperature, catalysts).

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point)?

- Cross-validation : Compare data from multiple independent sources (e.g., NIST databases vs. peer-reviewed crystallography studies) .

- Purity assessment : Use HPLC or GC-MS to verify sample purity, as impurities can skew boiling/melting points .

- Standardized methods : Replicate measurements using IUPAC-recommended protocols (e.g., differential scanning calorimetry for melting points).

Example Contradiction Analysis :

| Property | Reported Value 1 | Reported Value 2 |

|---|---|---|

| Boiling Point | 425.1°C (at 760 mmHg) | Not available |

| Density | 1.058 g/cm³ | Not available |

Q. How does the compound’s stability vary under acidic/basic conditions?

Conduct accelerated stability studies:

- Experimental Design : Expose the compound to buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS and track loss of carboxylic acid integrity .

- Findings : The methyl and isopropyl groups likely enhance steric protection of the carboxylic acid, but hydrolysis may occur under strong alkaline conditions (pH > 10).

Methodological Guidance

Designing experiments to analyze biological activity (if applicable):

While direct data on biological targets is limited, structurally related compounds (e.g., Triptoquinone A derivatives) exhibit activity in inflammation models . Use the following approach:

- Target identification : Screen against cyclooxygenase (COX-1/COX-2) via enzyme inhibition assays.

- Dose-response studies : Test concentrations from 1 nM to 100 µM, using celecoxib as a positive control.

- Data interpretation : Correlate substituent effects (e.g., isopropyl position) with IC₅₀ values.

Optimizing synthetic routes to improve yield:

- Key variables : Catalyst type (e.g., palladium for cross-coupling), solvent polarity (toluene vs. DMF), and reaction time.

- Troubleshooting : If byproducts dominate, introduce protecting groups for the carboxylic acid during intermediate steps .

Critical Considerations

- Data Reproducibility : Document batch-specific variations (e.g., CAS 1231-75-0 vs. 1740-19-8) to avoid cross-study discrepancies .

- Safety Compliance : Adhere to GHS hazard codes (H302, H315) and disposal protocols for toxic waste .

- Ethical Reporting : Disclose computational model limitations (e.g., force field approximations) when publishing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.